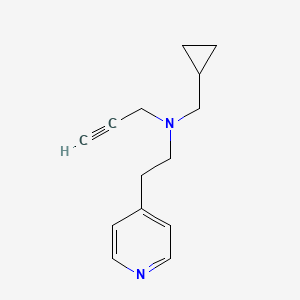

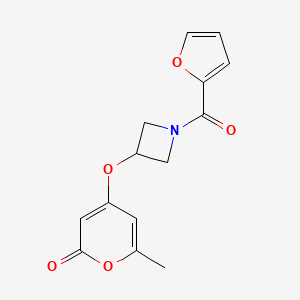

![molecular formula C14H15NO2S B2969493 2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1267342-57-3](/img/structure/B2969493.png)

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

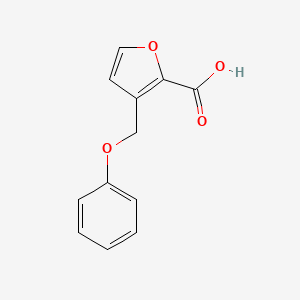

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid, also known as MTPA, is a chiral auxiliary used in organic chemistry for the determination of enantiomeric purity. It is a white crystalline solid with a molecular weight of 277.4 g/mol. MTPA has been widely used in the synthesis of chiral compounds due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid and its derivatives have been explored for their potential applications in photovoltaic devices. For example, organic sensitizers engineered at the molecular level, incorporating structures similar to this compound, have shown promising results in solar cell applications. These compounds, upon anchoring onto TiO2 film, exhibited high incident photon to current conversion efficiency, demonstrating their utility in improving solar cell efficiency (Kim et al., 2006).

Antimicrobial and Antifungal Activities

Research has also delved into the antimicrobial and antifungal potentials of derivatives related to this compound. Studies have synthesized and evaluated various derivatives for their activities against bacterial and fungal strains, developing a novel class of antimicrobial agents. For instance, certain thiazolidinone and azetidinone derivatives have shown promising antibacterial and antifungal properties, suggesting their applicability in the development of new antimicrobial agents (Patel & Patel, 2017).

Anticancer Research

Additionally, the structure has been utilized in the design of novel compounds with anticancer and antimicrobial activity. The framework of thiazolone derivatives, incorporating elements of this compound, has been synthesized in various forms to explore their efficacy against cancer cell lines and microbial strains. Some derivatives have shown high antibacterial and antifungal activity, along with significant anticancer properties against human breast cancer cell lines (Pansare et al., 2019).

Organic Synthesis and Stereochemistry

The compound and its related derivatives have also been of interest in studies focusing on organic synthesis and stereochemistry. Investigations into the synthesis, characterization, and biological activity of compounds bearing the thiazole moiety reveal insights into the stereochemical relations and the effect of substituents on biological activity. For example, research on the stereochemistry of certain thiazole derivatives has uncovered the significance of substituent positioning and stereochemical configuration on the compounds' physical properties and potential biological activities (Hartung et al., 2003).

Corrosion Inhibition

Furthermore, derivatives of this compound have been evaluated for their corrosion inhibition properties. Studies on the effect of substitution and temperature on these compounds have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This suggests their potential application in protecting metals from corrosion, which is crucial for industrial applications (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

2-methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9-6-4-5-7-10(9)12-15-11(8-18-12)14(2,3)13(16)17/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEPWCATGLTAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

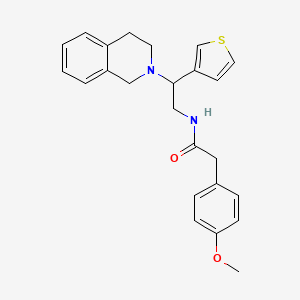

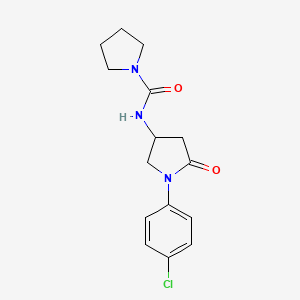

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)

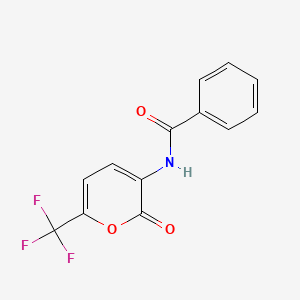

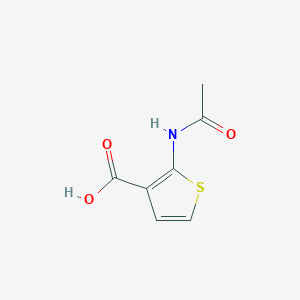

![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)

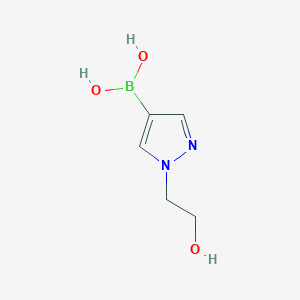

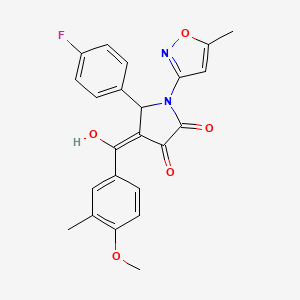

![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)

![9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2969421.png)